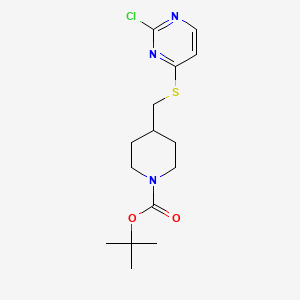

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Beschreibung

This compound features a piperidine core with a tert-butyl carbamate group at the 1-position and a sulfanylmethyl-linked 2-chloropyrimidine moiety at the 4-position. Such structures are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development .

Eigenschaften

Molekularformel |

C15H22ClN3O2S |

|---|---|

Molekulargewicht |

343.9 g/mol |

IUPAC-Name |

tert-butyl 4-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-5-11(6-9-19)10-22-12-4-7-17-13(16)18-12/h4,7,11H,5-6,8-10H2,1-3H3 |

InChI-Schlüssel |

ACMSGZMMBXHNQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC(=NC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with another substrate at the C2 position using 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: The selective displacement of chloride at specific positions.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.

Addition Reactions: These reactions can introduce new functional groups into the compound, enhancing its chemical diversity.

Common reagents used in these reactions include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired transformation. The major products formed from these reactions are typically intermediates that can be further modified to yield the final compound .

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities.

Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

- Substituent: 2-Chloro-acetyl-methyl-amino group.

- Key Differences : Replaces the sulfanylmethyl-pyrimidine with an amide-linked chloro-acetyl group. This introduces a polar, hydrogen-bond-capable moiety, altering solubility and metabolic stability compared to the sulfur-linked pyrimidine in the main compound .

- Potential Use: Likely serves as a precursor for bioactive molecules requiring amide-based targeting.

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Pyrimidine Substituent and Linker Modifications

4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : 4-Chloro-6-methyl-pyrimidin-2-yloxymethyl.

- Key Differences :

- Linker : Oxygen instead of sulfur (oxymethyl vs. sulfanylmethyl).

- Pyrimidine Substitution : Chlorine at the 4-position and methyl at the 6-position.

- The chlorine’s position may affect steric interactions in target binding .

4-(2-Chloro-6-methyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : 2-Chloro-6-methyl-pyrimidin-4-yloxy.

- Key Differences :

- Linker : Oxygen-based ether linkage.

- Pyrimidine Substitution : Chlorine at the 2-position and methyl at the 6-position.

- Implications : Similar chlorine placement to the main compound but with an oxygen linker, which may reduce nucleophilic substitution reactivity compared to the sulfur-containing analog .

Piperazine vs. Piperidine Derivatives

4-(6-(3-Chloro-4-fluorophenyl)-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

- Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.

- Substituent : 3-Chloro-4-fluorophenyl and 2-methylpyrrolidin-1-yl groups on pyrimidine.

- The bulky aryl group may improve selectivity in kinase inhibition .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Sulfur vs. Oxygen Linkers : Sulfur-containing linkers (e.g., main compound) offer higher metabolic stability but may pose synthesis challenges due to oxidation sensitivity. Oxygen linkers are synthetically simpler but less stable in vivo .

- Chlorine Position : Chlorine at the pyrimidine’s 2-position (main compound) enhances electrophilicity, facilitating cross-coupling reactions critical for drug derivatization. Chlorine at the 4-position (e.g., ) may hinder such reactivity .

- Piperidine vs.

Biologische Aktivität

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

- Molecular Formula : C14H19ClN2O2S

- Molecular Weight : 304.83 g/mol

- CAS Number : 1353951-63-9

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on its potential as an inhibitor in different enzymatic pathways. Here are some key findings:

Antiviral Activity

Research indicates that compounds with similar structural motifs have shown promise as antiviral agents. For instance, pyrimidine derivatives have been investigated for their ability to inhibit viral neuraminidase, a critical enzyme for the replication of viruses such as influenza .

The proposed mechanism involves the interaction of the compound with specific amino acid residues in the active site of target enzymes. The presence of the chloro-pyrimidine moiety is believed to enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Study 1: Inhibition of Influenza Virus Neuraminidase

A study tested various amino acids and their derivatives against influenza virus neuraminidase, identifying compounds that effectively inhibited the enzyme. The structure of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester aligns with those found to have significant inhibitory effects, suggesting potential utility in antiviral therapies .

Study 2: Cardiovascular Applications

In another research context, related piperidine derivatives were evaluated for their effects on dilated cardiomyopathy. These studies highlighted the potential cardiovascular benefits of compounds with similar structures, indicating that modifications to the piperidine core could yield therapeutics for heart diseases .

Data Tables

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.